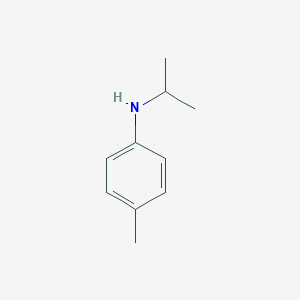

4-methyl-N-(propan-2-yl)aniline

Overview

Description

4-methyl-N-(propan-2-yl)aniline, also known as N-isopropyl-4-methylaniline, is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an isopropyl group, and a methyl group is attached to the benzene ring at the para position. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(propan-2-yl)aniline typically involves the alkylation of 4-methylaniline with isopropyl halides. One common method is the reaction of 4-methylaniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetone.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The process involves the same alkylation reaction but is optimized for higher yields and efficiency. The use of catalysts and automated systems ensures consistent product quality and minimizes waste.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form the corresponding amine.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl or isopropyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-methyl-N-(propan-2-yl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.

Industry: It is used in the production of polymers and as a stabilizer in certain chemical formulations.

Mechanism of Action

The mechanism of action of 4-methyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

4-methyl-N-(ethyl)aniline: Similar structure but with an ethyl group instead of an isopropyl group.

4-methyl-N-(butyl)aniline: Similar structure but with a butyl group instead of an isopropyl group.

4-methyl-N-(tert-butyl)aniline: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

4-methyl-N-(propan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group influences its reactivity and interactions with other molecules, making it suitable for specific applications in chemical synthesis and research.

Biological Activity

4-Methyl-N-(propan-2-yl)aniline, also known as 4-methylisopropylaniline, is an organic compound with significant implications in medicinal chemistry and biological research. Its structure includes a methyl group at the para position and an isopropyl group attached to the nitrogen atom, which influences its biological interactions and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 149.24 g/mol. The presence of the isopropyl group enhances its lipophilicity, which can affect its absorption and distribution in biological systems.

Enzyme Interactions

Research indicates that this compound may interact with various enzymes, particularly cytochrome P450 enzymes, which are crucial for the metabolism of drugs and xenobiotics. These interactions can lead to oxidative modifications that affect the compound's pharmacokinetics and biological effects.

Cellular Effects

The compound has been shown to influence cellular signaling pathways and gene expression. For instance, it may alter metabolic processes within cells, potentially leading to varied biological responses depending on the concentration and exposure duration. Such effects are critical for understanding its role in drug development and toxicity studies .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound:

- Antiparasitic Activity : Similar aniline derivatives have demonstrated activity against malaria parasites by inhibiting specific enzyme pathways associated with parasite survival. Modifications in the chemical structure can enhance or diminish this activity, suggesting that this compound could be evaluated for similar effects .

- Neuroprotective Properties : Some derivatives of aniline have been investigated for their neuroprotective qualities, particularly against neurodegenerative diseases like Alzheimer's. Studies have shown that certain substitutions can enhance the antiaggregation activity against proteins like alpha-synuclein and tau, which are implicated in these diseases .

- Toxicological Assessments : Toxicity studies on related compounds indicate that structural modifications significantly affect their safety profiles. Understanding these relationships is vital for assessing the risk associated with this compound in various applications .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds can provide valuable insights:

Properties

IUPAC Name |

4-methyl-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)11-10-6-4-9(3)5-7-10/h4-8,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQZTBCIXIXKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.